molecular formula C4H5F2N3 B8349307 1-(2,2-difluoroethyl)-1H-[1,2,4]triazole

1-(2,2-difluoroethyl)-1H-[1,2,4]triazole

Cat. No.: B8349307
M. Wt: 133.10 g/mol
InChI Key: KCGWXYSJUZTOCO-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-1H-[1,2,4]triazole is a nitrogen-containing heterocyclic compound characterized by a triazole ring substituted with a 2,2-difluoroethyl group. The triazole core is a five-membered ring with three nitrogen atoms, contributing to its electron-deficient nature and enabling diverse chemical reactivity. The difluoroethyl substituent introduces strong electronegativity and metabolic stability due to the presence of fluorine atoms, making the compound a promising candidate for applications in medicinal chemistry and agrochemicals. Its synthesis typically involves alkylation reactions between triazole derivatives and difluoroethylating agents under controlled conditions .

Properties

Molecular Formula

C4H5F2N3

Molecular Weight

133.10 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-1,2,4-triazole

InChI

InChI=1S/C4H5F2N3/c5-4(6)1-9-3-7-2-8-9/h2-4H,1H2

InChI Key

KCGWXYSJUZTOCO-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C=N1)CC(F)F

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity (logP): Difluoroethyl substituent: Lower logP compared to chlorophenyl groups (e.g., penconazole) due to reduced aromaticity and fluorine’s polar nature. Hydroxyl-containing analogs (e.g., 1-(2,4-difluorophenyl)ethanol derivative): Higher polarity reduces logP significantly, impacting blood-brain barrier penetration .
  • Metabolic Stability :

    • The difluoroethyl group resists oxidative degradation better than methyl or benzyl substituents (e.g., compounds in ), as fluorine atoms block metabolic hotspots .

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 1H-1,2,4-triazole is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A base like potassium carbonate is added to deprotonate the triazole, enhancing its nucleophilicity. 2,2-Difluoroethyl bromide is then introduced dropwise at 0–5°C to minimize side reactions. The mixture is stirred at 60–80°C for 12–24 hours, followed by quenching with ice water and extraction with ethyl acetate.

Key Parameters :

  • Molar Ratio : A 1:1.2 ratio of triazole to alkylating agent maximizes yield while minimizing byproducts.

  • Temperature : Elevated temperatures (≥60°C) accelerate reaction kinetics but may promote over-alkylation.

Yield and Purification

Crude yields range from 65% to 75%, with purity improving to >95% after recrystallization from ethanol/water mixtures. Impurities primarily include regioisomers (e.g., 4-(2,2-difluoroethyl)-1H-1,2,4-triazole) and dialkylated products.

Cyclocondensation Involving Difluoroethylamine Derivatives

An alternative approach involves constructing the triazole ring from a pre-functionalized difluoroethylamine precursor. This method avoids regioselectivity challenges by integrating the difluoroethyl group during cyclization.

Synthetic Pathway

  • Intermediate Synthesis : 2,2-Difluoroethylamine is reacted with formamide and hydrazine hydrate at 160–180°C under nitrogen, mirroring conditions used in 1H-1,2,4-triazole synthesis.

  • Cyclization : The resulting intermediate undergoes intramolecular dehydration catalyzed by phosphorus oxychloride (POCl₃) to form the triazole ring.

Reaction Conditions :

  • Formamide Excess : A 4:1 molar ratio of formamide to hydrazine suppresses byproduct formation.

  • Catalyst : POCl₃ (10 mol%) enhances cyclization efficiency.

Performance Metrics

This method achieves yields of 70–80%, with HPLC purity exceeding 98%. The principal advantage lies in avoiding alkylation steps, though the high-temperature requirements increase energy costs.

Protection-Directed Synthesis

To enhance regioselectivity, temporary protection of the triazole’s N4 nitrogen ensures alkylation occurs exclusively at the N1 position. This strategy draws from methodologies used in intermediate synthesis for antifungal agents.

Stepwise Procedure

  • Protection : 1H-1,2,4-triazole is treated with tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF), selectively protecting the N4 nitrogen.

  • Alkylation : The protected triazole reacts with 2,2-difluoroethyl tosylate in the presence of sodium hydride (NaH) at 25°C.

  • Deprotection : Cleavage of the Boc group using trifluoroacetic acid (TFA) yields the final product.

Optimization Insights :

  • Tosylate vs. Halides : Tosylates offer superior leaving-group ability, reducing reaction time to 6–8 hours.

  • Solvent Choice : THF outperforms DMF in minimizing side reactions during deprotection.

Yield and Scalability

This method delivers consistent yields of 80–85% with >99% purity, making it suitable for industrial-scale production. However, the additional protection/deprotection steps increase synthetic complexity.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

Method Yield (%) Purity (%) Key Advantages Drawbacks
Direct Alkylation65–7595–97Simplicity, low costRegioisomer formation
Cyclocondensation70–8098–99No alkylation stepHigh energy input
Protection-Directed80–85>99High regioselectivity, scalabilityMulti-step process, higher reagent costs

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2,2-difluoroethyl)-1H-[1,2,4]triazole derivatives, and how are they optimized for yield?

  • Methodology :

  • Route 1 : React 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehydes in absolute ethanol under reflux (4–18 hours), using glacial acetic acid as a catalyst. Post-reaction, solvent evaporation and recrystallization (ethanol/water) yield the product .
  • Route 2 : Use NaBH₄ in ethanol to reduce ketone intermediates, followed by ice-water quenching and filtration. Yields >80% are achievable with controlled stoichiometry and solvent ratios .
    • Optimization : Adjusting reflux time (e.g., 4 vs. 18 hours), solvent polarity (DMSO vs. ethanol), and recrystallization ratios (1:2 ethanol/water) improves purity and yield .

Q. How are spectroscopic techniques (NMR, IR) employed to confirm the structure of this compound derivatives?

  • 1H-NMR : The 2,2-difluoroethyl group shows characteristic triplet signals at δ ~4.5–5.0 ppm (CF₂CH₂ coupling). Triazole protons appear as singlets at δ ~8.0–9.0 ppm .
  • 13C-NMR : CF₂ groups resonate at ~110–120 ppm (¹JCF ≈ 280 Hz). Carbonyl carbons (if present) appear at ~165–175 ppm .
  • IR : Stretching vibrations for C-F bonds are observed at 1100–1250 cm⁻¹, while triazole ring vibrations occur at 1500–1600 cm⁻¹ .

Q. What in vitro assays are used to evaluate the anticancer activity of 1,2,4-triazole derivatives?

  • Methods :

  • MTT Assay : Measures cell viability via mitochondrial reductase activity in cancer cell lines (e.g., HeLa, MCF-7) .
  • Apoptosis Induction : Flow cytometry with Annexin V/PI staining quantifies early/late apoptotic cells .
  • Angiogenesis Inhibition : Chick chorioallantoic membrane (CAM) assay evaluates anti-angiogenic effects .

Advanced Research Questions

Q. How do substituents on the triazole ring influence antifungal activity against plant pathogens?

  • SAR Insights :

  • Electron-Withdrawing Groups (e.g., -Cl, -F) : Enhance antifungal potency by increasing membrane permeability. Derivatives with 2,4-difluorophenyl substituents show IC₅₀ < 1 µM against Candida albicans .
  • Hydrophobic Moieties (e.g., benzyloxy) : Improve binding to fungal cytochrome P450 lanosterol 14α-demethylase (CYP51), a target for azole antifungals .
    • Experimental Validation : Compare MIC values across substituted analogs using broth microdilution assays (CLSI M27-A3 guidelines) .

Q. What mechanistic pathways explain the antitumor activity of this compound derivatives?

  • Key Mechanisms :

  • CYP450 Inhibition : Blocks metabolic activation of pro-carcinogens via competitive binding to heme iron .
  • ROS Induction : Fluorinated ethyl groups generate reactive oxygen species (ROS), triggering DNA damage and apoptosis .
    • Validation : Use siRNA knockdown of CYP isoforms (e.g., CYP3A4) in cancer cells to confirm target specificity .

Q. How can contradictions in literature data on biological activity be resolved?

  • Strategies :

  • Meta-Analysis : Apply bibliosemantic methods to identify trends across 50+ studies, focusing on variables like assay type (e.g., in vitro vs. in vivo) and cell line heterogeneity .
  • Dose-Response Reproducibility : Replicate studies under standardized conditions (e.g., fixed pH, serum-free media) to minimize variability .

Q. What strategies improve reaction yields in the synthesis of fluorinated triazole derivatives?

  • Optimization Table :
Parameter Effect on Yield Example
Solvent Polarity Higher polarity (DMSO) → Faster kinetics65% yield in DMSO vs. 45% in ethanol
Catalyst Loading 5 drops glacial acetic acid → 72% yieldReduced side reactions
Reaction Time 18-hour reflux → 81% yieldExtended time for sterically hindered substrates

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